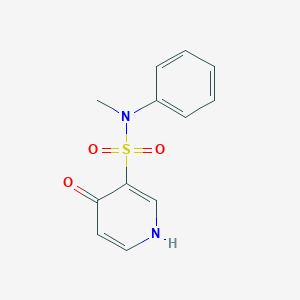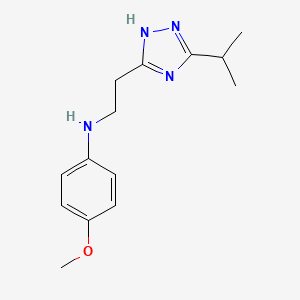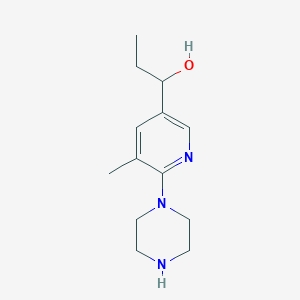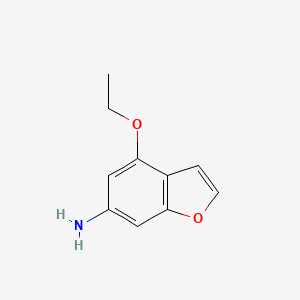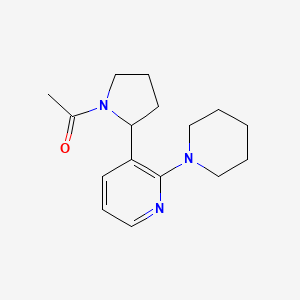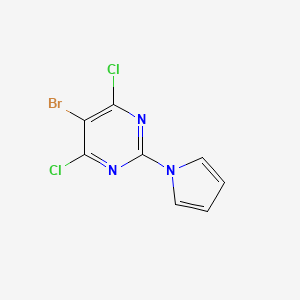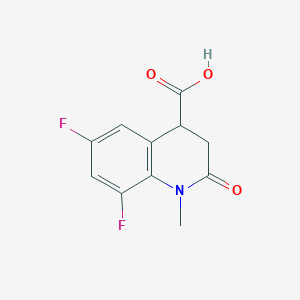
6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents that have a broad spectrum of activity against various bacterial pathogens. The incorporation of fluorine atoms into the quinolone structure enhances its antibacterial properties and pharmacokinetic profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through the cyclization of appropriate precursors, such as aniline derivatives, with suitable reagents.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to quinolone N-oxides using oxidizing agents.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Halogenation, alkylation, and acylation reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and halogenating agents.
Major Products Formed
Oxidation Products: Quinolone N-oxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted quinolone derivatives.
科学的研究の応用
6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its antibacterial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves:
Inhibition of Bacterial DNA Gyrase: The compound binds to bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair.
Disruption of DNA Processes: By inhibiting DNA gyrase, the compound prevents the supercoiling of DNA, leading to the disruption of DNA processes and bacterial cell death.
類似化合物との比較
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific fluorination pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H9F2NO3 |
|---|---|
分子量 |
241.19 g/mol |
IUPAC名 |
6,8-difluoro-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H9F2NO3/c1-14-9(15)4-7(11(16)17)6-2-5(12)3-8(13)10(6)14/h2-3,7H,4H2,1H3,(H,16,17) |
InChIキー |
VFZRRPDPDGYLAA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC(C2=C1C(=CC(=C2)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


